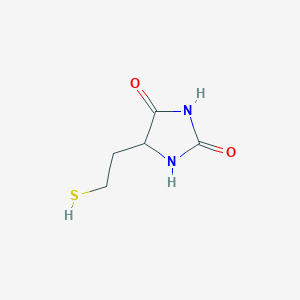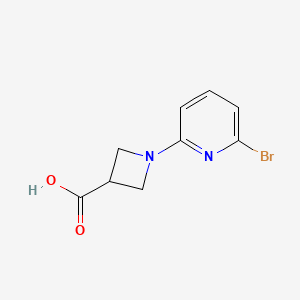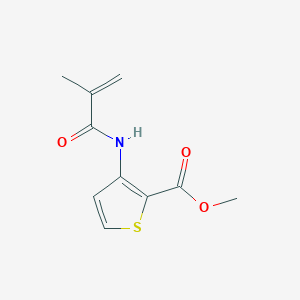
Triflate de 3-butynyle
Vue d'ensemble
Description
3-Butynyl triflate is a chemical compound with the molecular formula C5H5F3O3S and a molecular weight of 202.15 . It is also known as Methanesulfonic acid, 1,1,1-trifluoro-, 3-butyn-1-yl ester .
Synthesis Analysis
While specific synthesis methods for 3-Butynyl triflate were not found in the search results, a general approach to synthesize triflate ionic liquids involves direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) .
Physical And Chemical Properties Analysis
3-Butynyl triflate has a boiling point of 55 °C at a pressure of 2 Torr and a predicted density of 1.458±0.06 g/cm3 .
Applications De Recherche Scientifique
Ce processus est sans solvant et sans halogène, ce qui en fait une méthode respectueuse de l'environnement .
2. Production de triflate de méthyle et d'éthyle Le triflate de 3-butynyle joue un rôle dans la production de triflate de méthyle et d'éthyle à partir de carbonate de diméthyle et de diéthyle et d'acide triflique .
Utilisation en synthèse organique
Les liquides ioniques triflates, qui peuvent être synthétisés à l'aide de this compound, sont souvent les milieux réactionnels préférés en synthèse organique . Par exemple, ils ont été utilisés dans le réarrangement de Claisen d'esters allyliques aromatiques, conduisant à la formation de dérivés de 2,3-dihydrobenzofurane .
Utilisation en chimie des polymères
Les liquides ioniques triflates, synthétisés à l'aide de this compound, ont été utilisés dans la polymérisation du méthacrylate de méthyle (MMA), conduisant généralement à la masse moléculaire la plus élevée .
Utilisation en fluorolactonisation
Les liquides ioniques triflates, synthétisés à l'aide de this compound, ont été utilisés comme milieu réactionnel pour la fluorolactonisation d'acides carboxyliques insaturés .
Utilisation dans la réaction de Schmidt
Les liquides ioniques triflates, synthétisés à l'aide de this compound, combinés à l'acide triflique, offrent de bonnes conditions pour la réaction de Schmidt, c'est-à-dire la conversion des cétones aryl-alkyles en carboxamides correspondantes .
Détection des impuretés génotoxiques
Une sonde fluorescente basée sur la réaction a montré un grand potentiel pour la détection du triflate comme impureté génotoxique dans les substances médicamenteuses . La sonde a permis une détection sélective du triflate d'éthyle dans l'acétonitrile avec une LOD de 1,08 µM .
Mécanisme D'action
Target of Action
The primary target of 3-Butynyl triflate is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
3-Butynyl triflate interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Butynyl triflate is the Suzuki–Miyaura coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound has a boiling point of 55 °c (press: 2 torr) and a density of 1458±006 g/cm3 (Predicted) . These properties may impact the bioavailability of 3-Butynyl triflate, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Butynyl triflate’s action are primarily seen in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Analyse Biochimique
Molecular Mechanism
As a triflate, it could potentially participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Triflates are known to be thermally very stable , suggesting that 3-Butynyl triflate may also exhibit stability over time. Information on its degradation and long-term effects on cellular function would need to be obtained through in vitro or in vivo studies.
Propriétés
IUPAC Name |
but-3-ynyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIATXXUXJZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2584771.png)
![(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2584776.png)
amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)

![1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2584779.png)
![2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584781.png)
![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)
![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2584783.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2584784.png)
![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)


![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)
